molecular formula C20H17N5O5S B2854990 (E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide CAS No. 349434-24-8

(E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2854990
CAS No.: 349434-24-8
M. Wt: 439.45
InChI Key: KWPZWTYFPWXERH-BJMVGYQFSA-N
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Description

(E)-N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide is a synthetic small molecule designed for research applications. Its structure incorporates distinct pharmacophores, suggesting potential for diverse biological activity studies. The molecule features a sulfonamide group linked to a 4-methylpyrimidine ring, a structural motif found in certain sulfonamide antibiotics such as sulfamerazine . This core is further functionalized with an (E)-3-(3-nitrophenyl)acrylamide arm, an α,β-unsaturated carbonyl system known to act as a Michael acceptor . Such compounds can covalently interact with soft nucleophiles, notably cysteine thiolate groups in the active sites of proteins . This mechanism, where the α,β-unsaturated carbonyl derivative forms adducts with critical cysteine residues, can lead to the inactivation of proteins and disruption of presynaptic function, a process that has been extensively studied in the context of acrylamide neurotoxicity . Consequently, this compound may be of significant interest in mechanistic studies for probing enzyme function, investigating pathways involved in cellular oxidative stress, and as a potential scaffold in the development of enzyme inhibitors. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the latest scientific literature for specific application data.

Properties

IUPAC Name

(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5S/c1-14-11-12-21-20(22-14)24-31(29,30)18-8-6-16(7-9-18)23-19(26)10-5-15-3-2-4-17(13-15)25(27)28/h2-13H,1H3,(H,23,26)(H,21,22,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPZWTYFPWXERH-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including an acrylamide moiety, a sulfamoyl group, and nitro-substituted aromatic rings. These features suggest various biological activities, particularly in targeting specific pathways related to cancer and bacterial infections.

Structural Characteristics

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C24_{24}H23_{23}N5_{5}O4_{4}S
  • Key Functional Groups :
    • Acrylamide
    • Sulfamoyl
    • Nitro group
    • Pyrimidine ring

This combination of groups is notable for its potential interactions with biological targets, influencing enzymatic activity and receptor binding.

Antibacterial Properties

The presence of the sulfamoyl group in the compound is often associated with antibacterial activity. Sulfamoyl compounds are known to inhibit bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial survival. Preliminary studies show that similar compounds exhibit significant antibacterial effects against various strains of bacteria, suggesting that this compound may share these properties.

Anticancer Activity

The nitro group can enhance the cytotoxicity of compounds against certain cancer cell lines. Research has indicated that compounds with similar structural motifs have been effective in inhibiting tumor growth by inducing apoptosis in cancer cells. The acrylamide moiety may also contribute to this activity by participating in Michael addition reactions with nucleophiles in biological systems, potentially leading to the formation of cytotoxic adducts.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Molecular docking studies can predict how this compound interacts with specific biological targets. These studies help identify binding sites and affinities, providing insights into its mechanism of action and optimizing lead compounds in drug discovery processes.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity spectrum of similar compounds. These computational methods suggest that this compound could possess therapeutic potential against various diseases, including cancer and bacterial infections.

Comparative Analysis

A comparative analysis with structurally related compounds reveals that while many share common biological activities, the unique combination of functional groups in this compound may provide distinct mechanisms of action. This diversity could enhance efficacy against specific biological targets while minimizing side effects associated with conventional drugs.

Compound NameStructureActivity TypeReference
Compound AStructure AAntibacterial
Compound BStructure BAnticancer
Compound CStructure CAntimicrobial

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C20H18N4O5S 426.44 4-Methylpyrimidin-2-yl sulfamoyl, 3-nitrophenyl Combines pyrimidine’s heterocyclic stability with nitro’s electron deficiency.
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)acrylamide C22H22N4O4S 438.50 4,6-Dimethylpyrimidin-2-yl sulfamoyl, 4-methoxyphenyl Methoxy group (electron-donating) may reduce reactivity compared to nitro.
(E)-3-(4-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide C21H16N2O4 360.37 4-Phenoxyphenyl, 4-nitrophenyl Lacks pyrimidine-sulfamoyl; nitro group retained.
(E)-N-(4-(N-(3-Methoxypyrazin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophene-2-yl)acrylamide C18H16N4O5S2 432.47 3-Methoxypyrazin-2-yl sulfamoyl, 5-nitrothiophene Thiophene nitro substitution; pyrazine replaces pyrimidine.
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide C15H13FN2O3S 320.34 4-Fluorophenyl, sulfamoylphenyl Fluorine’s electronegativity vs. nitro; simpler structure.

Key Observations :

  • Electron Effects : Nitro (meta) and methoxy (para) substituents create opposing electronic environments, influencing binding interactions.
  • Heterocyclic Variations: Pyrimidine (target) vs.
  • Molecular Weight : Target compound’s higher weight (426.44) may affect bioavailability compared to lighter analogs (e.g., 320.34 in ).
Target Compound vs. (2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)acrylamide
  • Solubility : Additional methyl groups on pyrimidine may enhance lipophilicity, affecting membrane permeability.
Target Compound vs. (E)-3-(4-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide
  • Structural Simplicity: The phenoxyphenyl analog lacks the sulfamoyl-pyrimidine moiety, possibly reducing target specificity.
  • Nitro Position : Both retain nitro groups, but the target’s meta substitution (vs. para in some analogs) may alter binding geometry.
Target Compound vs. MLKL Inhibitor
  • Therapeutic Potential: The pyrazine-sulfamoyl analog in inhibits necroptosis via MLKL, suggesting the target compound could share kinase-targeting applications.
  • Heterocycle Impact : Pyrimidine’s nitrogen positioning may offer better ATP-binding pocket interactions than pyrazine.

Q & A

Q. What are the critical steps for synthesizing (E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide, and how can purity be optimized?

The synthesis typically involves a multi-step reaction sequence starting with sulfonamide formation between 4-methylpyrimidin-2-amine and a sulfonyl chloride intermediate. Subsequent coupling with 3-(3-nitrophenyl)acrylic acid derivatives is performed via carbodiimide-mediated coupling (e.g., EDCI in DMF) to form the acrylamide bond . Key optimization steps include:

  • Reaction conditions : Use of ice-cooled DMF to minimize side reactions.
  • Purification : Column chromatography with ethyl acetate/petroleum ether gradients improves purity (reported yields: 64–69%) .
  • Characterization : Confirm purity via HPLC and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., acrylamide proton signals at δ 6.5–7.5 ppm and sulfonamide protons at δ 7.8–8.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 452.12) .
  • X-ray crystallography : For definitive stereochemical confirmation (if crystalline) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the acrylamide group in Michael addition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient β-carbon of the acrylamide group, predicting nucleophilic attack sites. Key parameters:

  • Electrophilicity index (ω) : Higher values (>1.5 eV) correlate with reactivity toward thiols or amines .
  • Frontier molecular orbitals : HOMO-LUMO gaps <5 eV indicate susceptibility to nucleophilic attack .
    Experimental validation via kinetic studies (e.g., UV-Vis monitoring of thiol adduct formation) is recommended .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or enzyme inhibition data (e.g., IC50_{50} variations) may arise from:

  • Assay conditions : pH-dependent solubility (e.g., nitro group reduction in acidic media alters activity) .
  • Protein binding : Use SPR (surface plasmon resonance) to quantify binding affinity to targets like kinases or tubulin .
  • Metabolic stability : LC-MS/MS analysis of hepatic microsome incubations identifies metabolites that interfere with activity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR studies focus on:

  • Nitro group modification : Replacement with electron-withdrawing groups (e.g., cyano) increases electrophilicity and anticancer potency .
  • Sulfonamide substitution : Bulky groups (e.g., piperidinyl) improve selectivity for kinase targets (e.g., EGFR) .
  • Acrylamide stereochemistry : (E)-isomers show higher binding affinity than (Z)-isomers due to planarity .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Common pitfalls and solutions:

  • Incomplete sulfonylation : Use excess sulfonyl chloride (1.5 equiv) and monitor via TLC (Rf_f 0.5 in CH2_2Cl2_2/MeOH 9:1) .
  • Acrylamide hydrolysis : Avoid aqueous workup; instead, use anhydrous Na2_2SO4_4 for drying .
  • Scale-up optimization : Transition from batch to flow chemistry for exothermic steps (e.g., EDCI coupling) .

Q. What techniques differentiate between covalent and non-covalent target interactions?

  • Covalent binding : Use intact protein mass spectrometry to detect mass shifts (+ molecular weight of compound adducts) .
  • Competitive assays : Pre-incubate with iodoacetamide (thiol-blocking agent); loss of activity suggests cysteine-targeted covalent binding .

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